mTORC1/2 Inhibitory Potency: Cross-Study Comparison with Morpholinopyrimidine Urea Series Members
No direct head-to-head comparison data for the target compound versus specific named analogs are publicly available. However, the broader urea-morpholinopyrimidine series to which the target belongs exhibits a wide range of mTORC1/2 inhibitory potencies depending on the nature and position of substituents. The lead compound AZD3147, a cyclopropylsulfonylcyclopropyl-substituted morpholinopyrimidine thiourea, achieves an mTOR IC50 of 1.5 nM and >300-fold selectivity over PI3K isoforms [1]. Analogs with alternative substitution patterns, such as a 2-morpholinopyrimidin-5-yl urea derivative (CAS 1396686-34-2), have been reported in chemical vendor databases but lack peer-reviewed mTOR inhibition data, preventing direct potency comparisons . The target compound, by virtue of its unique methylene-linked 4-morpholinopyrimidin-2-yl core, occupies a distinct region of the SAR landscape and its procurement is justified for systematic profiling within the series.
| Evidence Dimension | mTOR inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly available in peer-reviewed literature |
| Comparator Or Baseline | AZD3147: mTOR IC50 = 1.5 nM; other urea-morpholinopyrimidine analogs in the Pike et al. (2015) series range from nanomolar to micromolar potency |
| Quantified Difference | Cannot be calculated due to absence of target compound data |
| Conditions | mTOR enzyme inhibition assay (Pike et al. 2015) |
Why This Matters
The target compound's SAR position within the urea-morpholinopyrimidine series suggests it may offer distinct potency, selectivity, or physicochemical profiles, but quantitative confirmation requires experimental procurement and testing.
- [1] Pike KG, Morris J, Ruston L, et al. Discovery of AZD3147: a potent, selective dual inhibitor of mTORC1 and mTORC2. J Med Chem. 2015;58(5):2326-2349. doi:10.1021/jm501778s View Source
